2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride

Description

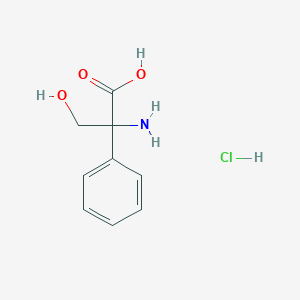

2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride is a chiral amino acid derivative characterized by a phenyl group, hydroxyl group, and amino group attached to a propanoic acid backbone, with a hydrochloride counterion. The stereochemistry of this compound is critical; for example, the (S)-enantiomer (CAS: 1401226-61-6) is depicted in as part of a structural diagram . This compound is structurally related to phenylalanine derivatives but features a hydroxyl group at the β-position and a phenyl substitution at the α-carbon. Its hydrochloride salt form enhances solubility and stability, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-amino-3-hydroxy-2-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-9(6-11,8(12)13)7-4-2-1-3-5-7;/h1-5,11H,6,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKYPNKTQHFPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-hydroxy-2-phenylpropanoic acid hydrochloride can be achieved through several methods. One common approach involves the condensation of glycine with benzaldehyde in the presence of an alkaline medium, resulting in the formation of DL-threo-β-phenylserine . This intermediate can then be resolved into its optically active forms using chiral resolving agents such as (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale optical resolution techniques. These methods include preferential crystallization and diastereoisomeric salt formation, which allow for the efficient separation of enantiomers from racemic mixtures . The use of advanced crystallization techniques ensures high yields and optical purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the hydroxyl group to a carbonyl group.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides can introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can result in the formation of various derivatives with different functional groups attached to the amino group.

Scientific Research Applications

2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as threonine aldolase, which catalyzes its conversion into other bioactive molecules . Additionally, its structural similarity to phenylalanine allows it to participate in metabolic pathways related to amino acid synthesis and degradation .

Comparison with Similar Compounds

Fluorinated Phenylpropanoic Acid Derivatives

Several fluorinated analogs exhibit structural similarities but differ in electronic and steric properties:

- (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS: 1951425-23-2): Shares a fluorinated aromatic ring but replaces the hydroxyl group with an ethanol moiety, reducing hydrogen-bonding capacity .

- 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS: 870483-31-1): Features trifluorophenyl substitution, which increases electronegativity and lipophilicity compared to the non-fluorinated parent compound .

Key Differences : Fluorination enhances metabolic stability and membrane permeability but may reduce aqueous solubility due to increased hydrophobicity.

Halogen-Substituted Propanoic Acids

Comparison : The diiodo derivative’s bulkiness contrasts with the relatively compact phenyl group in the target compound, impacting pharmacokinetic properties like absorption and distribution.

Ester and Amide Derivatives

- Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (CAS: N/A): An esterified derivative with a methyl group at the α-position. The ester group increases lipophilicity, acting as a prodrug that hydrolyzes to the free acid in vivo .

- 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride (CAS: 1334145-95-7): Incorporates an amide linkage, which stabilizes the molecule against enzymatic degradation but reduces acidity compared to the carboxylate form .

Key Insight : Ester/amide modifications alter bioavailability and metabolic pathways, making these derivatives suitable for specific drug delivery applications.

Thiophene-Containing Analog

- 2-(Thiophen-2-yl)propanoic acid (CAS: 54955-39-4): Replaces the phenyl group with a thiophene ring, introducing sulfur-based π-interactions. This compound shows distinct reactivity in electrophilic substitution reactions due to the thiophene’s electron-rich nature .

Comparison : The thiophene analog’s electronic profile may enhance binding to metal ions or aromatic receptors compared to the phenyl-substituted target compound.

Data Table: Structural and Functional Comparisons

Biological Activity

2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride, commonly known as L-tyrosine hydrochloride , is a compound with significant biological relevance. Its molecular formula is , and it has a molecular weight of approximately 217.65 g/mol. This compound is primarily recognized for its role as an amino acid derivative, contributing to various biochemical pathways, particularly in the synthesis of neurotransmitters and other biologically active molecules.

Chemical Structure and Properties

The compound features both hydroxyl and amino functional groups, enhancing its reactivity and biological activity. The presence of a phenyl group further contributes to its unique properties, allowing for interactions with various biological targets.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

-

Neuroprotective Effects :

- Studies suggest that this compound may provide neuroprotection by modulating neurotransmitter release, particularly in conditions associated with neurodegenerative diseases.

-

Influence on Cognitive Function :

- It has been implicated in enhancing cognitive function, potentially through its role in neurotransmitter synthesis, particularly dopamine and norepinephrine.

-

Metabolic Pathways :

- The compound influences metabolic pathways related to amino acid metabolism, which can affect overall metabolic health.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

- Binding Affinities : Interaction studies have shown that this compound binds to neurotransmitter receptors, suggesting potential therapeutic applications in pharmacology.

- Receptor Modulation : It may act as a modulator in biochemical pathways, influencing the efficacy of neurotransmission and neuroprotection.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Tyrosine | Hydroxylated phenylalanine | Precursor to dopamine; significant role in mood regulation |

| L-Phenylalanine | Essential amino acid with a phenyl side chain | Precursor to neurotransmitters; essential for protein synthesis |

| Beta-Alanine | Amino acid without a phenyl group | Involved in muscle endurance; different biological roles |

| L-DOPA | Hydroxylated form of tyrosine | Direct precursor to dopamine; used in Parkinson's treatment |

Case Studies

Several studies have documented the effects of this compound on neurological health:

-

Neuroprotective Study :

- A study demonstrated that administration of this compound in animal models reduced neurodegeneration markers in conditions mimicking Alzheimer's disease, suggesting its potential use as a therapeutic agent.

-

Cognitive Enhancement :

- Clinical trials have indicated improvements in cognitive function among subjects supplemented with this compound, emphasizing its role in enhancing memory and learning processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-hydroxy-2-phenylpropanoic acid hydrochloride?

- Methodology : Begin with chiral amino acid precursors (e.g., L-serine) to retain stereochemical integrity. Introduce the phenyl group via nucleophilic substitution using aniline derivatives under basic conditions. Hydroxy group incorporation may involve selective oxidation-reduction steps or protection/deprotection strategies (e.g., tert-butyldimethylsilyl (TBS) protection for hydroxyl groups). Final hydrochloride formation is achieved by treating the free base with HCl in anhydrous ethanol .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using NMR (e.g., H and C) and mass spectrometry (MS) .

Q. How can the purity and structural integrity of the compound be validated?

- Analytical Workflow :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Structural Confirmation : H NMR (e.g., aromatic proton integration at δ 7.2–7.5 ppm for phenyl groups) and FT-IR (e.g., O-H stretch at 3200–3500 cm for hydroxy groups). Cross-reference with PubChem CID 139209039 for spectral benchmarks .

Q. What safety protocols are critical during handling?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with a cyclodextrin-based column .

- Data Interpretation : Compare optical rotation values ([α]) with literature data (e.g., PubChem entries for (3R,4R)-isomers) to confirm configuration .

Q. How to address contradictory yields in hydroxy-phenyl group functionalization?

- Root Causes : Steric hindrance from the phenyl group or competing side reactions (e.g., over-oxidation of hydroxy groups).

- Optimization :

- Temperature Control : Perform reactions at 0–5°C to suppress side pathways.

- Protection Strategies : Temporarily protect the hydroxy group with acetyl or benzyl ethers before introducing the phenyl moiety .

Q. What mechanisms explain unexpected byproducts during phenyl group substitution?

- Mechanistic Insight : Competing elimination (e.g., E2 pathways) or radical intermediates may form undesired alkenes or dimerized products.

- Troubleshooting :

- Reagent Selection : Replace strong bases (e.g., NaH) with milder alternatives (e.g., KCO) to minimize elimination.

- Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to quench radical pathways .

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

- Systematic Analysis :

- NMR Deuterated Solvents : Ensure consistent use of DMSO-d or DO to avoid solvent shift variations.

- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., unreacted aniline or oxidation byproducts) .

Data Contradiction Analysis

Q. Why do computational models conflict with experimental solubility data?

- Hypothesis : In silico predictions (e.g., COSMO-RS) may underestimate hydrogen-bonding interactions between the hydroxy group and polar solvents (e.g., water).

- Validation : Measure experimental solubility via gravimetric analysis in water, ethanol, and DMSO. Compare with PubChem’s predicted logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.